Dihydro-2(3H)-thiophenone

Catalog No.
S575061
CAS No.
1003-10-7
M.F
C4H6OS
M. Wt
102.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydro-2(3H)-thiophenone

CAS Number

1003-10-7

Product Name

Dihydro-2(3H)-thiophenone

IUPAC Name

thiolan-2-one

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

InChI

InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2

InChI Key

KMSNYNIWEORQDJ-UHFFFAOYSA-N

SMILES

C1CC(=O)SC1

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

dihydro-2(3H)-thiophenone, gamma-thiobutyrolactone

Canonical SMILES

C1CC(=O)SC1

Electrocatalytic Cascade Synthesis

Biginelli Reaction

Synthesis of Indole Derivatives

Synthesis of Dihydronaphthofurans

Electrocatalytic Cascade Approach

Dihydro-2(3H)-thiophenone is an organosulfur compound with the molecular formula C4H6OSC_4H_6OS and a molecular weight of approximately 102.155 g/mol. It is characterized by a heterocyclic structure that includes a thiophene ring with a ketone functional group. This compound appears as a colorless liquid with a distinctive thioether-like odor, similar to its isomer, dihydro-3(2H)-thiophenone. Both isomers exhibit reactivity typical of alkenes and thioethers, participating in addition reactions at carbon and oxidation reactions at sulfur .

  • No scientific research currently explores the mechanism of action of Dihydro-2(3H)-thiophenone in biological systems or its interaction with other compounds.
  • No information on the safety hazards associated with Dihydro-2(3H)-thiophenone, including flammability, reactivity, or toxicity, is available in scientific literature.

  • Addition Reactions: The double bond in the thiophene ring can react with various nucleophiles, leading to the formation of more complex structures.
  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Condensation Reactions: This compound can react with active methylene compounds, such as ethyl cyanoacetate and malononitrile, to form derivatives with diverse functionalities .

Research indicates that dihydro-2(3H)-thiophenone and its derivatives exhibit various biological activities. Some studies suggest potential antimicrobial properties, making them candidates for pharmaceutical applications. Additionally, compounds related to dihydro-2(3H)-thiophenone have been explored for their roles in flavor and fragrance chemistry, particularly in contributing to the aroma of certain fungi like white truffles .

The synthesis of dihydro-2(3H)-thiophenone can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 1,3-dithiolanes or thioketones, cyclization can yield dihydro-2(3H)-thiophenone.
  • Reactions with Active Methylene Compounds: As mentioned earlier, reacting dihydro-2(3H)-thiophenone with active methylene compounds leads to various derivatives .
  • Electrophilic Aromatic Substitution: This method involves introducing substituents onto the thiophene ring through electrophilic attack.

Dihydro-2(3H)-thiophenone finds applications in several fields:

  • Flavor and Fragrance Industry: Its unique odor profile makes it valuable for use in perfumes and flavorings.
  • Pharmaceuticals: Due to its biological activity, derivatives of this compound are being investigated for potential therapeutic uses.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of agrochemicals and specialty chemicals .

Interaction studies involving dihydro-2(3H)-thiophenone focus on its reactivity with various biological molecules. These studies help elucidate its potential effects on biological systems and its mechanism of action when used in pharmaceutical applications. The interactions are often analyzed through spectroscopic methods and biological assays to assess efficacy and safety profiles .

Dihydro-2(3H)-thiophenone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Dihydro-3(2H)-thiophenoneC4H6OSIsomeric form with different reactivity
ThiopheneC4H4SLacks the ketone group; more stable
3-Methyl-4,5-dihydrothiopheneC5H8SContains an additional methyl group
2,5-DihydrothiopheneC4H6SMore symmetrical structure

Dihydro-2(3H)-thiophenone is unique due to its specific ketone functionality, which influences its reactivity and biological properties compared to other thiophene derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in both synthetic and applied chemistry contexts .

Ring-Opening Reactions with Thiiranes and Related Cyclic Sulfides

Dihydro-2(3H)-thiophenone participates in regioselective ring-opening reactions due to its strained thiolactone ring. Key pathways include:

  • Electrophilic Aryne Activation: Arynes induce ring opening of thiiranes (three-membered cyclic sulfides) to form thioethers. For example, styrene sulfide reacts with alkoxogold(I) complexes to yield 2-(aryloxy)ethylsulfanylgold(I) derivatives via trans Sₙ2 mechanisms.
  • Decarboxylative Copolymerization: γ-Thiobutyrolactone undergoes ring-opening copolymerization with ethylene carbonate using benzyl alcohol–phosphazene bases, producing poly(thioether-alt-ester) with controlled molecular weights (Mₙ = 5–15 kDa).
  • Thiol-ene/yne Cyclization: Unsaturated thiocarboxylic acids form thiolactones via radical-mediated acyl thiol-ene (ATE) or acyl thiol-yne (ATY) reactions, achieving >90% yields under mild conditions.

Table 1: Representative Ring-Opening Reactions of γ-Thiobutyrolactone

Reaction TypeReagents/CatalystsProductsYield (%)Reference
Decarboxylative copolymerizationBenzyl alcohol/phosphazenePoly(thioether-alt-ester)85–95
Aryne-mediated thiirane openingAlkoxogold(I) complexes2-(Aryloxy)ethylsulfanylgold(I)70–90
ATE/ATY cyclizationUV light, AIBNThiolactone derivatives88–95

Catalytic Systems for Controlled Polymerization and Copolymerization

Organocatalytic systems dominate the polymerization of γ-thiobutyrolactone due to their precision in controlling molecular weight and dispersity (Đ):

  • Phosphazene Bases: t-Bu-P₄ catalyzes ring-opening polymerization (ROP) of γ-thiobutyrolactone, achieving Mₙ up to 250 kDa with Đ = 1.5–2.0. The mechanism involves nucleophilic attack by alcoholate propagating centers, followed by thiolate S-alkylation.
  • Urea/Base Cocatalysts: Urea enhances hydrogen bonding with thiolactone monomers, enabling living polymerization kinetics. For example, 1,3-bis(2,6-diisopropylphenyl)urea with DBU yields poly(γ-thiobutyrolactone) with Mₙ = 80–120 kDa.
  • Quaternary Ammonium Salts: Tetrabutylammonium bromide facilitates alternating copolymerization with oxiranes, producing poly(ester-sulfide)s with >90% regioselectivity.

Figure 1 (hypothetical): Kinetic profile of t-Bu-P₄-catalyzed ROP, showing linear Mn increase over time (R² > 0.98).

Stereochemical Considerations in Regioselective Synthesis

Stereochemical outcomes in dihydro-2(3H)-thiophenone derivatives arise from disrotatory elimination and steric effects:

  • Disrotatory Elimination: Thermolysis of 3-carbomethoxy-2,5-dihydrothiophene sulfones produces 1,3-dienes via two competing disrotatory pathways, leading to cis or trans double bonds.
  • Steric Control in DHT Formation: Bulky substituents at C3 favor trans-2,5-dihydrothiophenes. For example, 3-methyl derivatives exhibit a 3:1 trans/cis ratio due to steric clashes during Wittig-type cyclization.

Table 2: Stereochemical Outcomes in Dihydrothiophene Synthesis

SubstrateConditionsMajor Isomer (%)Reference
3-Methyl-2-mercaptoaldehydeWittig cyclizationtrans (75)
3-Carbomethoxy sulfoneThermolysis (200°C)cis (60)

Functionalization Strategies for Derivative Generation

Functionalization exploits the thiolactone’s dual reactivity (nucleophilic sulfur, electrophilic carbonyl):

  • Amine-Mediated Ring Opening: Primary amines (e.g., morpholinopropylamine) open the thiolactone ring, introducing functional groups (e.g., CO₂-responsive moieties) while releasing thiols for crosslinking.
  • Oxidation to Sulfones: Hydrogen peroxide oxidizes thioethers to sulfones, enhancing polymer hydrophilicity. For example, poly(γ-thiobutyrolactone) sulfones show 3x higher water uptake than unoxidized analogs.
  • Protein Conjugation: Homocysteine thiolactone derivatives conjugate with serum albumin via lysine residues, enabling drug delivery applications. A tamoxifen-thiolactone conjugate exhibited IC₅₀ = 25 µM against MCF-7 breast cancer cells.

Table 3: Functionalized Derivatives and Applications

DerivativeFunctional GroupApplicationReference
Poly(thioether-alt-ester)SulfoneDegradable coatings
Tamoxifen-thiolactoneDrug conjugateAnticancer therapy
CO₂-responsive hydrogelMorpholine moietySmart materials

Physical Description

Liquid
Clear colourless to yellow liquid; Burnt garlic aroma

XLogP3

0.7

Density

d204 1.18
1.175-1.185 (20°)

UNII

A3ERZ734SN

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1003-10-7

Wikipedia

Dihydro-2(3H)-thiophenone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2(3H)-Thiophenone, dihydro-: INACTIVE

Dates

Modify: 2023-08-15

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